tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
Description
Historical Context and Discovery Timeline
The development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry, particularly the advancement of azetidine and piperidine synthesis methodologies. The compound represents a convergence of two important areas of heterocyclic research that developed significantly throughout the twentieth and twenty-first centuries. Azetidines, as four-membered nitrogen-containing heterocycles, have attracted considerable attention due to their unique strain-driven reactivity characteristics, which distinguish them from both the highly reactive three-membered aziridines and the more stable five- and six-membered nitrogen heterocycles.
The synthetic accessibility of compounds like this compound became more feasible with the development of advanced protecting group strategies, particularly the widespread adoption of tert-butoxycarbonyl protection for amine functionalities. This protecting group strategy revolutionized synthetic organic chemistry by providing a stable yet readily removable protection for nitrogen atoms, enabling complex multi-step syntheses that would otherwise be challenging or impossible. The combination of azetidine and piperidine ring systems in a single molecule represents a sophisticated approach to creating structurally complex intermediates that can serve multiple synthetic purposes.
Recent advances in azetidine chemistry have significantly enhanced the synthetic utility of compounds containing these four-membered rings. The strain inherent in azetidine rings, while making them more reactive than larger heterocycles, also provides unique opportunities for selective transformations under appropriate reaction conditions. This balance between reactivity and stability has made azetidine-containing compounds increasingly valuable in pharmaceutical chemistry and materials science applications.
Significance in Modern Organic Chemistry
This compound occupies a prominent position in contemporary organic synthesis due to its dual heterocyclic architecture and protected amine functionality. The compound demonstrates remarkable versatility as a synthetic intermediate, particularly in the development of pharmacologically active compounds targeting specific biological pathways. Patent literature reveals extensive use of piperidin-4-yl azetidine derivatives, including structures closely related to this compound, as inhibitors of Janus kinase 1, highlighting the medicinal chemistry significance of this structural motif.
The molecular framework of this compound provides multiple sites for chemical modification, making it an attractive scaffold for drug discovery programs. The azetidine ring offers opportunities for ring-opening reactions and substitution processes, while the piperidine ring can undergo various functionalization reactions at multiple positions. The tert-butoxycarbonyl protecting group can be selectively removed under mild acidic conditions, revealing the free piperidine nitrogen for further elaboration or biological activity.
Current research applications of this compound extend beyond traditional pharmaceutical chemistry into areas such as polymer science and materials chemistry. The strain-driven reactivity of the azetidine component has been exploited in polymerization reactions, while the overall molecular architecture provides opportunities for the design of chiral templates and catalysts. The compound's structural complexity also makes it valuable for studying conformational effects and molecular recognition phenomena.
The synthetic methodology for preparing this compound typically involves multi-step processes that showcase modern synthetic organic chemistry techniques. General synthetic approaches often begin with 4-amino-1-tert-butoxycarbonyl-piperidine as a starting material, which undergoes nucleophilic substitution reactions with appropriate azetidine precursors. These reactions are typically conducted in dichloromethane with triethylamine as a base, followed by purification through flash column chromatography using methanol-dichloromethane solvent systems.
The commercial availability of this compound from multiple suppliers demonstrates its recognized value in research applications. Pricing data indicates that the compound commands premium prices reflecting its specialized nature and synthetic complexity, with costs ranging from $400 to $429 per gram depending on purity specifications and supplier. The compound is typically available in purities of 95% or higher, with various package sizes ranging from 1 gram to 100 grams to accommodate different research requirements.
Properties
IUPAC Name |
tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-11(6-10-15)14-7-4-8-14/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDSHEWYMGOXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731931 | |
| Record name | tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093066-82-0 | |
| Record name | tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a tert-butyl group, an azetidine ring, and a piperidine structure. These characteristics suggest potential biological activities that could be leveraged in pharmacological applications. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and key data.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{22}N_{2}O_{2}, with a molecular weight of approximately 238.33 g/mol. The compound's structure can be represented as follows:
Pharmacological Profile
The pharmacological profile of this compound indicates potential applications in various therapeutic areas. Preliminary studies suggest that the compound may exhibit:
- Antidepressant Activity : Similar compounds have been explored for their effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- CNS Activity : The presence of both azetidine and piperidine moieties suggests potential interactions with central nervous system (CNS) receptors.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Potential Activity |
|---|---|---|
| Tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate | Azetidine + Piperidine | CNS activity |
| Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate | Different substitution | CNS activity |
| N-Methylpiperazine derivatives | Simpler structure | Antidepressant properties |
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is proposed that the compound may interact with specific neurotransmitter receptors or enzymes involved in neurotransmission.
Case Studies and Research Findings
Recent studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound:
- Neuropharmacological Studies : Research on similar piperidine derivatives has shown significant effects on anxiety and depression models in rodents, indicating the potential for this compound to influence mood disorders.
- In Vitro Studies : Initial in vitro assays demonstrated that analogs of this compound could inhibit certain enzymes associated with neurodegenerative diseases, suggesting a possible protective effect on neuronal health.
Safety and Toxicology
Safety data for this compound indicate that it possesses a favorable safety profile compared to other compounds in its class. However, detailed toxicological studies are necessary to confirm its safety for human use.
Scientific Research Applications
Neurological Disorders
Research indicates that tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate may interact with neurotransmitter systems, suggesting applications in treating neurological disorders such as depression, anxiety, and neurodegenerative diseases. Preliminary studies have shown that similar compounds can modulate neurotransmission, which is critical for maintaining cognitive functions and emotional balance .
Anticancer Properties
The compound's structural characteristics position it as a potential lead in developing anticancer agents. Investigations into its effects on cyclin-dependent kinases (CDKs) have revealed promising results, indicating that it may inhibit cell cycle progression in cancer cells. This mechanism is crucial for developing targeted therapies against various malignancies .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often include the formation of the azetidine ring followed by functionalization to introduce the piperidine moiety. Understanding the synthesis pathway is essential for optimizing yield and purity for potential therapeutic use .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : Research has demonstrated that derivatives of piperidine can enhance synaptic transmission and exhibit neuroprotective effects in animal models of neurodegeneration .
- Anticancer Research : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound could be further investigated for its anticancer properties .
- Pharmacokinetics and Dynamics : Understanding the pharmacokinetic profiles of such compounds is crucial for assessing their therapeutic viability. Studies have indicated favorable absorption and distribution characteristics, which are essential for effective drug formulation .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is commonly removed under acidic conditions to yield the free amine.
| Reaction Conditions | Reagents | Products | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0°C to rt, 2–4 h | TFA, DCM | 4-(azetidin-1-yl)piperidine | , |
| HCl in dioxane, rt, 1 h | HCl (4M in dioxane) | 4-(azetidin-1-yl)piperidine hydrochloride salt |
Mechanism :
Protonation of the Boc group’s carbonyl oxygen by TFA or HCl leads to cleavage of the carbamate, releasing CO₂ and isobutylene. This reaction is critical for generating reactive amines for further functionalization.
Nucleophilic Substitution at the Piperidine Nitrogen
The deprotected amine undergoes alkylation or acylation to introduce new substituents.
| Reaction Type | Reagents | Products | Source |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl-4-(azetidin-1-yl)piperidine | |
| Acylation | Acetyl chloride, Et₃N, THF | N-Acetyl-4-(azetidin-1-yl)piperidine |
Key Observations :
-
Alkylation typically requires polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃).
-
Acylation proceeds efficiently with acyl halides and tertiary amines as acid scavengers .
Ring-Opening Reactions of the Azetidine Moiety
The azetidine ring’s strain drives reactivity in ring-opening transformations.
| Reaction Type | Reagents | Products | Source |
|---|---|---|---|
| Acid-catalyzed ring opening | H₂SO₄, H₂O | Linear amine derivatives | |
| Nucleophilic ring expansion | NaN₃, NH₄Cl | Piperazine analogs via C–N bond insertion |
Mechanistic Insight :
-
Acidic conditions protonate the azetidine nitrogen, weakening the C–N bond and facilitating ring opening.
-
Nucleophiles like azide ions attack the β-carbon, expanding the ring to a six-membered structure .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling to form biaryl or alkyl-aryl bonds.
Optimized Conditions :
-
Suzuki reactions require aryl boronic acids and inert atmospheres.
-
Buchwald-Hartwig amination employs bulky ligands (e.g., Xantphos) to stabilize the palladium catalyst .
Reductive Amination
The free amine reacts with aldehydes/ketones under reductive conditions to form secondary amines.
| Substrate | Reducing Agent | Products | Source |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methyl-4-(azetidin-1-yl)piperidine | |
| Cyclohexanone | NaBH(OAc)₃, AcOH | N-Cyclohexyl-4-(azetidin-1-yl)piperidine |
Yield Considerations :
-
NaBH₃CN is preferred for stabilizing imine intermediates in protic solvents.
Oxidation Reactions
The piperidine ring’s tertiary amine can be oxidized to N-oxide derivatives.
| Oxidizing Agent | Conditions | Products | Source |
|---|---|---|---|
| m-Chloroperbenzoic acid (mCPBA) | DCM, 0°C to rt, 6 h | 4-(Azetidin-1-yl)piperidine N-oxide | |
| H₂O₂, FeSO₄ | H₂O/EtOH, 50°C, 12 h | N-Oxide with retained azetidine ring |
Challenges :
-
Over-oxidation of the azetidine ring is minimized using mild oxidizing agents like mCPBA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate primarily differ in the substituents at the 4-position of the piperidine ring. Below is a detailed comparison of these compounds based on molecular properties, synthesis, applications, and safety.
Structural and Molecular Properties
Key Research Findings and Trends
Reactivity Trends : Azetidine-containing derivatives exhibit higher reactivity in alkylation and acylation reactions compared to bulkier substituents (e.g., pyridinyl) due to ring strain .
Solubility and Bioavailability: Hydroxypropyl and aminomethyl groups enhance aqueous solubility, making them favorable for oral drug formulations .
Market Demand : Brominated and pyrazolyl derivatives are prioritized in industrial markets for their versatility in medicinal chemistry .
Preparation Methods
Boc Protection of Piperidine Precursor
The initial step involves protecting the piperidine nitrogen with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide in aqueous media at room temperature. This reaction typically proceeds over 18 hours, yielding tert-butyl piperidine-1-carboxylate derivatives with high purity.
| Step | Reagents and Conditions | Outcome | Yield |
|---|---|---|---|
| Boc protection | Piperidine derivative + di-tert-butyl dicarbonate + NaOH, water, 20°C, 18h | tert-Butyl piperidine-1-carboxylate derivative | >90% |
This step is critical to protect the nitrogen and prevent unwanted side reactions in subsequent steps.
One-Pot Click Chemistry (Alternative Method)
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | THF, DMF, or aqueous sodium hydroxide solution | Choice depends on step; Boc protection favors aqueous media; substitution favors aprotic solvents |
| Temperature | 0°C to room temperature (20-25°C) | Lower temperatures prevent side reactions |
| Reaction Time | 0.5 to 18 hours | Boc protection requires longer times; substitution shorter |
| Catalysts/Base | Sodium hydroxide for Boc protection; organic base or no catalyst for substitution | Base facilitates nucleophilic substitution |
| Purification | Filtration, vacuum drying, chromatography | Chromatography used for final purification |
Research Findings and Yields
- Boc protection of piperidine derivatives with di-tert-butyl dicarbonate in aqueous NaOH at 20°C over 18 hours yields protected piperidine derivatives with yields typically exceeding 90%.
- Nucleophilic substitution of tert-butyl 4-halopiperidine-1-carboxylate with azetidine derivatives yields the target compound with yields ranging from 70% to 90%, depending on reaction conditions and purity of reagents.
- One-pot click chemistry methods demonstrate high purity (>95%) and high isolated yields (~90–97%) for related tert-butyl piperidine carboxylate derivatives, indicating potential for adaptation to azetidine substitution.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Boc Protection | Piperidine derivative | Di-tert-butyl dicarbonate, NaOH, water, 20°C, 18h | >90% | Protects nitrogen for further reactions |
| Nucleophilic Substitution | tert-Butyl 4-halopiperidine-1-carboxylate | Azetidine, base, THF/DMF, 0-25°C | 70-90% | Introduces azetidine ring selectively |
| One-Pot Click Chemistry (adapted) | tert-Butyl 4-(propioloyloxy)piperidine-1-carboxylate | Azides, CuI catalyst, DIPEA, DMF, 0°C, 5 min | ~90-97% | High purity; adaptable for azetidine |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate in academic research?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Introduction of the azetidine moiety via nucleophilic substitution or reductive amination.
- Step 2 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., Boc anhydride in THF) .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
- Key reagents: Boc anhydride, azetidine derivatives, and palladium catalysts for coupling reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for tert-butyl (~1.4 ppm) and azetidine (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₆N₂O₂: 278.20) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Store at room temperature in amber glass bottles to prevent photodegradation; avoid contact with strong oxidizers .
Advanced Research Questions
Q. How can conflicting spectral data be resolved during structural confirmation of this compound?
- Methodological Answer :
- 2D NMR Techniques : Utilize NOESY or HSQC to resolve overlapping signals caused by stereochemical complexity .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of spatial arrangement (e.g., using SHELX programs for refinement) .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., tert-butyl piperidine derivatives) to validate chemical shifts .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Reaction Optimization : Adjust stoichiometry of azetidine derivatives (1.2–1.5 eq) and monitor progress via TLC .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .
Q. How does the steric environment of the azetidine ring influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Steric Hindrance Analysis : Azetidine’s compact ring structure increases steric crowding at the 4-position of piperidine, reducing reactivity toward bulky electrophiles.
- Computational Modeling : Employ density functional theory (DFT) to predict reaction pathways and transition states .
- Experimental Validation : Compare reaction rates with larger rings (e.g., pyrrolidine) to quantify steric effects .
Key Research Challenges
- Stereochemical Control : Achieving enantiomeric purity in azetidine-containing derivatives requires chiral catalysts or chromatographic resolution .
- Biological Activity Profiling : Preliminary assays (e.g., kinase inhibition) should correlate structural modifications (e.g., fluorination) with potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
